molecular formula C7H9NS B2376653 5-Amino-2-methylbenzene-1-thiol CAS No. 860573-32-6

5-Amino-2-methylbenzene-1-thiol

Cat. No.: B2376653
CAS No.: 860573-32-6
M. Wt: 139.22
InChI Key: FMKNFJSUFXCXJR-UHFFFAOYSA-N
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Description

5-Amino-2-methylbenzene-1-thiol: is an organic compound with the molecular formula C7H9NS It is characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a benzene ring substituted with a methyl group (-CH3)

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Iron and hydrochloric acid, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives, thiol derivatives.

    Substitution: Various substituted aromatic compounds.

Biological Activity

5-Amino-2-methylbenzene-1-thiol, also known as 2-amino-5-methylbenzenethiol, is an organic compound characterized by the presence of both an amino group and a thiol group attached to a methyl-substituted benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Although specific mechanisms of action for this compound have not been extensively documented, it is hypothesized that the compound's thiol functionality allows it to participate in redox reactions and interact with various biological macromolecules. Thiols are known to act as antioxidants, potentially scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.

Synthesis and Derivatives

Research indicates that this compound serves as a precursor in the synthesis of diverse benzothiazole derivatives, which exhibit significant biological activities. These derivatives have been studied for their potential antimicrobial, anticancer, and anti-inflammatory properties.

Table 1: Potential Biological Activities of Derivatives

Compound NameActivity TypeReference
Benzothiazole derivativeAntimicrobial
Benzothiazole derivativeAnticancer
Benzothiazole derivativeAnti-inflammatory

Antimicrobial Activity

A study highlighted the synthesis of benzothiazole derivatives from this compound, demonstrating notable antimicrobial activity against various bacterial strains. These findings suggest that the compound could be a valuable scaffold for developing new antibiotics.

Anticancer Research

In another investigation, derivatives synthesized from this compound were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Applications in Research

This compound is utilized in various scientific fields:

  • Medicinal Chemistry : As a building block for synthesizing bioactive compounds.
  • Organic Synthesis : Involved in condensation reactions with aldehydes and ketones.
  • Coordination Chemistry : Acts as a ligand forming complexes with metal ions, enhancing catalytic activity .

Future Directions

Despite its promising potential, research on this compound remains limited. Future studies should focus on:

  • Elucidating detailed mechanisms of action.
  • Exploring its interactions with biological targets.
  • Conducting in vivo studies to assess therapeutic efficacy.

Properties

IUPAC Name

5-amino-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKNFJSUFXCXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860573-32-6
Record name 5-amino-2-methylbenzene-1-thiol
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